1-Naphthalenecarbonitrile, 2-acetyl-3,4-bis(acetyloxy)-
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Overview
Description
1-Naphthalenecarbonitrile, 2-acetyl-3,4-bis(acetyloxy)- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a naphthalene ring substituted with a carbonitrile group, an acetyl group, and two acetyloxy groups. Its molecular formula is C16H13NO4, and it is often used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
The synthesis of 1-Naphthalenecarbonitrile, 2-acetyl-3,4-bis(acetyloxy)- typically involves multi-step organic reactions. One common synthetic route includes the acetylation of 1-naphthalenecarbonitrile followed by the introduction of acetyloxy groups. The reaction conditions often require the use of acetic anhydride and a catalyst such as sulfuric acid or phosphoric acid to facilitate the acetylation process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Naphthalenecarbonitrile, 2-acetyl-3,4-bis(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy groups can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Naphthalenecarbonitrile, 2-acetyl-3,4-bis(acetyloxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarbonitrile, 2-acetyl-3,4-bis(acetyloxy)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the carbonitrile and acetyloxy groups, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-Naphthalenecarbonitrile, 2-acetyl-3,4-bis(acetyloxy)- can be compared with other similar compounds such as:
1-Naphthalenecarbonitrile: Lacks the acetyl and acetyloxy groups, making it less reactive in certain chemical reactions.
2-Acetyl-1-naphthalenecarbonitrile:
3,4-Bis(acetyloxy)-1-naphthalenecarbonitrile: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.
The uniqueness of 1-Naphthalenecarbonitrile, 2-acetyl-3,4-bis(acetyloxy)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
CAS No. |
61982-97-6 |
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Molecular Formula |
C17H13NO5 |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
(3-acetyl-2-acetyloxy-4-cyanonaphthalen-1-yl) acetate |
InChI |
InChI=1S/C17H13NO5/c1-9(19)15-14(8-18)12-6-4-5-7-13(12)16(22-10(2)20)17(15)23-11(3)21/h4-7H,1-3H3 |
InChI Key |
GBKBHRXXEWNAMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1OC(=O)C)OC(=O)C)C#N |
Origin of Product |
United States |
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